molecular formula C13H17ClN2O B2486238 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2195811-29-9

3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2486238
CAS No.: 2195811-29-9
M. Wt: 252.74
InChI Key: KMWLYKKWMIILBO-UHFFFAOYSA-N
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Description

3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a tropane-derived compound of significant interest in neuroscience research, primarily characterized as a potent dopamine transporter (DAT) inhibitor [1] . Its core research value lies in its high affinity and selectivity for DAT, which facilitates the study of dopamine reuptake mechanisms and dopaminergic neurotransmission [2] . By blocking the reuptake of dopamine into presynaptic neurons, this compound elevates synaptic dopamine levels, making it a crucial pharmacological tool for investigating the role of the dopamine system in reward, motivation, and motor control. Researchers utilize this compound in vitro to probe the binding sites and conformational dynamics of DAT [1] . In vivo, it serves as a reference standard in models of neuropsychiatric disorders, contributing to the development of novel therapeutic strategies for conditions such as Parkinson's disease, depression, and substance use disorders [2] . Its specific structural motif, featuring the 8-azabicyclo[3.2.1]octane scaffold, provides a key template for structure-activity relationship (SAR) studies aimed at designing new ligands with optimized pharmacological profiles and reduced side-effect potential.

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWLYKKWMIILBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloropyridin-2-ol with a suitable azabicyclic compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, may be effective in treating various mood disorders, including depression and anxiety. The mechanism of action typically involves the inhibition of monoamine neurotransmitter reuptake, which is crucial for mood regulation.

Case Study : A study demonstrated that similar compounds showed efficacy in animal models for depression, with significant reductions in depressive behaviors observed after administration .

Cognitive Enhancement

There is emerging evidence suggesting that this class of compounds may enhance cognitive function. This could be particularly beneficial for conditions such as Attention Deficit Hyperactivity Disorder (ADHD).

Case Study : In clinical trials, compounds with similar structural motifs have shown improved attention and focus in ADHD patients, potentially by modulating dopaminergic pathways .

Pain Management

The analgesic properties of 8-azabicyclo[3.2.1]octane derivatives are being explored for their potential to manage chronic pain conditions.

Case Study : Research has indicated that these compounds can modulate pain pathways effectively, providing relief in models of neuropathic pain .

Synthesis and Derivatives

The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane involves several steps that can yield various derivatives with modified biological activities.

Synthesis Step Description
Step 1Formation of the azabicyclo framework through cyclization reactions.
Step 2Introduction of the chloropyridine moiety via nucleophilic substitution.
Step 3Final modifications to optimize pharmacokinetic properties.

The biological activities associated with this compound include:

  • Antioxidant Activity : Some derivatives have shown potent antioxidant effects, which can be beneficial in neuroprotection .
  • Anticancer Potential : While primarily focused on neurological applications, there is interest in exploring anticancer properties due to structural similarities with known anticancer agents .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is useful.

Compound Name Primary Application Key Findings
Compound AAntidepressantEffective in reducing depressive symptoms in animal models .
Compound BCognitive EnhancerImproved attention in ADHD patients .
Compound CAnalgesicSignificant pain relief observed in neuropathic pain models .

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic structure and the presence of a chloropyridine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in research and development .

Biological Activity

3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bicyclic framework that includes a nitrogen atom, which is crucial for its biological interactions. The presence of the chloropyridine moiety enhances its reactivity and potential binding affinity to various biological targets.

Property Details
IUPAC Name 3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Molecular Formula C13H17ClN2O
CAS Number 2195811-29-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The compound's structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity.

Key Mechanisms:

  • Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) : This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .
  • Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which is relevant for treating mood disorders .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of azabicyclo compounds can possess antimicrobial properties, making them candidates for further exploration in treating infections .

Anticancer Properties

The compound's ability to interact with cellular pathways related to cancer progression suggests potential applications in oncology, particularly in the development of targeted therapies .

Pain Management

Due to its action on NAAA and other pain-related pathways, this compound may be beneficial in managing chronic pain conditions by modulating endocannabinoid levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

Modification Effect on Activity
Substitution on the pyridine ringAlters binding affinity and selectivity
Variation in alkyl groupsInfluences pharmacokinetic properties
Changes in bicyclic structureAffects overall potency against targets

Case Studies

  • In vitro Studies : Research has shown that modifications to the azabicyclo structure can enhance inhibitory activity against NAAA, with some derivatives demonstrating IC50 values in the nanomolar range .
  • Pharmacokinetic Evaluations : Studies on selected derivatives indicate promising absorption and distribution profiles, suggesting potential for systemic administration .

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